molecular formula C23H25N3O3 B10990040 3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B10990040
M. Wt: 391.5 g/mol
InChI Key: KQVXOJBKROWRPT-UHFFFAOYSA-N
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Description

3-[3-OXO-3-(4-PHENYLPIPERIDINO)PROPYL]-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a piperidine ring and a phenyl group. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-OXO-3-(4-PHENYLPIPERIDINO)PROPYL]-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzodiazepine precursor with a piperidine derivative. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

3-[3-OXO-3-(4-PHENYLPIPERIDINO)PROPYL]-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The phenyl group and piperidine ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

3-[3-OXO-3-(4-PHENYLPIPERIDINO)PROPYL]-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its pharmacological properties, such as anxiolytic, sedative, and anticonvulsant activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[3-OXO-3-(4-PHENYLPIPERIDINO)PROPYL]-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

3-[3-OXO-3-(4-PHENYLPIPERIDINO)PROPYL]-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is unique due to its specific structural features, such as the presence of a piperidine ring and a phenyl group. These structural elements can influence its pharmacological profile and make it distinct from other benzodiazepines.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C23H25N3O3/c27-21(26-14-12-17(13-15-26)16-6-2-1-3-7-16)11-10-20-23(29)24-19-9-5-4-8-18(19)22(28)25-20/h1-9,17,20H,10-15H2,(H,24,29)(H,25,28)

InChI Key

KQVXOJBKROWRPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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